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Compound of Interest

Compound Name: Methyl Methanesulfonylacetate

Cat. No.: B1334190 Get Quote

A comprehensive spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural

confirmation of synthesized organic compounds like Methyl Methanesulfonylacetate. This

guide provides a comparative analysis of the expected spectroscopic data for Methyl
Methanesulfonylacetate, alongside experimentally obtained data for structurally related

compounds: Ethyl Methanesulfonylacetate, Methyl Acetoacetate, and Dimethyl Sulfone. This

comparison allows for a robust understanding of the key spectral features that confirm the

desired product structure.

While a complete public spectral dataset for Methyl Methanesulfonylacetate is not readily

available, its expected spectroscopic characteristics can be inferred from the analysis of its

structural analogues. This guide will leverage data from the Spectral Database for Organic

Compounds (SDBS), PubChem, and other sources to present a detailed comparison.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Methyl
Methanesulfonylacetate and its comparators.

¹H NMR Spectral Data
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¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule.

Compound
Chemical Shift (δ) ppm, Multiplicity,
Integration, Assignment

Methyl Methanesulfonylacetate (Predicted)
~3.1 (s, 3H, SO₂-CH₃), ~4.2 (s, 2H, -CH₂-), ~3.8

(s, 3H, O-CH₃)

Ethyl Methanesulfonylacetate
1.34 (t, 3H, -CH₂-CH₃), 3.12 (s, 3H, SO₂-CH₃),

4.13 (s, 2H, -CH₂-), 4.30 (q, 2H, -O-CH₂-)[1]

Methyl Acetoacetate
2.27 (s, 3H, -C(=O)-CH₃), 3.46 (s, 2H, -CH₂-),

3.74 (s, 3H, O-CH₃)[2][3]

Dimethyl Sulfone 3.14 (s, 6H, SO₂-(CH₃)₂)[4][5]

¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound Chemical Shift (δ) ppm, Assignment

Methyl Methanesulfonylacetate (Predicted)
~40 (SO₂-CH₃), ~53 (O-CH₃), ~58 (-CH₂-), ~165

(C=O)

Ethyl Methanesulfonylacetate
13.8 (-CH₂-CH₃), 41.5 (SO₂-CH₃), 58.7 (-CH₂-),

62.9 (-O-CH₂-), 165.0 (C=O)[1]

Methyl Acetoacetate
30.1 (-C(=O)-CH₃), 49.9 (-CH₂-), 52.4 (O-CH₃),

167.8 (C=O ester), 200.7 (C=O ketone)[6]

Dimethyl Sulfone 44.2 (SO₂-(CH₃)₂)[7]

FT-IR Spectral Data
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Compound
Key IR Absorption Bands (cm⁻¹) and
Assignments

Methyl Methanesulfonylacetate (Predicted)

~2950 (C-H stretch), ~1740 (C=O ester stretch),

~1320 & ~1140 (asymmetric and symmetric SO₂

stretch)

Ethyl Methanesulfonylacetate

2990 (C-H stretch), 1745 (C=O ester stretch),

1320 & 1140 (asymmetric and symmetric SO₂

stretch)[1]

Methyl Acetoacetate
2950 (C-H stretch), 1745 (C=O ester stretch),

1720 (C=O ketone stretch)[6][8]

Dimethyl Sulfone
3015, 2930 (C-H stretch), 1305 & 1145

(asymmetric and symmetric SO₂ stretch)[9]

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Compound
Molecular Ion (m/z), Key Fragment Ions
(m/z)

Methyl Methanesulfonylacetate

152 [M]⁺, fragments corresponding to loss of -

OCH₃ (m/z 121), -COOCH₃ (m/z 93), and

SO₂CH₃ (m/z 73)[10]

Ethyl Methanesulfonylacetate
166 [M]⁺, 121 [M - OCH₂CH₃]⁺, 93 [M -

COOCH₂CH₃]⁺, 79 [SO₂CH₃]⁺[11]

Methyl Acetoacetate

116 [M]⁺, 101 [M - CH₃]⁺, 85 [M - OCH₃]⁺, 74 [M

- CH₂CO]⁺, 59 [COOCH₃]⁺, 43 [CH₃CO]⁺[3][6]

[12]

Dimethyl Sulfone 94 [M]⁺, 79 [M - CH₃]⁺, 64 [SO₂]⁺, 48 [SO]⁺[13]

Experimental Protocols
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Standard procedures for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an

internal standard.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR

spectrometer.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared between two KBr or NaCl

plates.

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over the range of

4000-400 cm⁻¹. A background spectrum of the empty plates is recorded and subtracted from

the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to

identify functional groups.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or a gas chromatograph.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy

electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer.
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Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow for confirming the structure of Methyl
Methanesulfonylacetate using the discussed spectroscopic techniques.

Synthesis

Spectroscopic Analysis Data Interpretation

Structural Confirmation

Synthesis of
Methyl Methanesulfonylacetate

NMR
(¹H & ¹³C)

FT-IR

Mass Spec.

Chemical Shifts
Coupling Constants

Integration

Vibrational Frequencies
(Functional Groups)

Molecular Ion
Fragmentation Pattern

Confirmed Structure of
Methyl Methanesulfonylacetate

Click to download full resolution via product page

A flowchart illustrating the overall workflow for spectroscopic analysis.
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Logical relationships between the structure and its spectral data.

Conclusion
The structural confirmation of Methyl Methanesulfonylacetate relies on the synergistic

interpretation of data from NMR, IR, and MS techniques. The predicted chemical shifts in ¹H

and ¹³C NMR, the characteristic vibrational frequencies of the ester and sulfone groups in IR

spectroscopy, and the specific molecular ion and fragmentation pattern in mass spectrometry

collectively provide a unique fingerprint for the target molecule. By comparing this expected

data with the experimental data of closely related compounds, researchers can confidently

verify the successful synthesis of Methyl Methanesulfonylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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